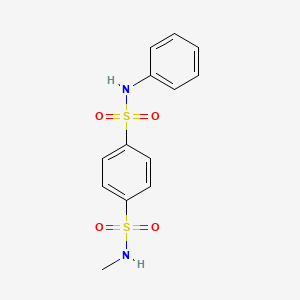![molecular formula C18H18N4O4 B7561449 1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)
1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperazine and oxadiazole, which are widely used in medicinal chemistry.
Scientific Research Applications
1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mechanism of Action
The mechanism of action of 1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess significant anti-inflammatory and antitumor activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine in lab experiments is its high potency and selectivity. However, one of the major limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine. Some of these include:
1. Studying the mechanism of action of this compound in more detail to better understand its biological effects.
2. Investigating the potential use of this compound as a fluorescent probe for the detection of metal ions in biological samples.
3. Developing more efficient and cost-effective synthesis methods for this compound.
4. Studying the potential use of this compound in the development of new antimicrobial and antitumor agents.
5. Investigating the potential use of this compound in the treatment of inflammatory diseases.
In conclusion, this compound is a synthetic compound that has shown great potential in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and biological effects.
Synthesis Methods
The synthesis of 1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine involves the condensation of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-furoyl chloride in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid, which is then purified using recrystallization.
properties
IUPAC Name |
furan-2-yl-[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-14-5-2-4-13(12-14)16-19-18(26-20-16)22-9-7-21(8-10-22)17(23)15-6-3-11-25-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMQZGHIOKFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)
![ethyl 4-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B7561372.png)

![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)
![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)

![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)
![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7561416.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)

![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)